(Hydroxyimino)(phenyl)acetonitrile

Description

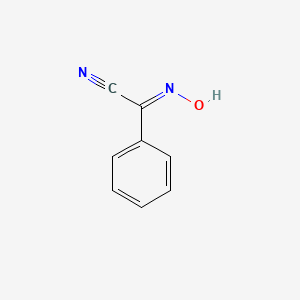

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2E)-2-hydroxyimino-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c9-6-8(10-11)7-4-2-1-3-5-7/h1-5,11H/b10-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJCQFBKIFDVTTR-NTMALXAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N\O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061182 | |

| Record name | Benzeneacetonitrile, .alpha.-(hydroxyimino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825-52-5 | |

| Record name | Benzeneacetonitrile, alpha-(hydroxyimino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetonitrile, .alpha.-(hydroxyimino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetonitrile, .alpha.-(hydroxyimino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (hydroxyimino)phenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Hydroxyimino Phenyl Acetonitrile and Its Analogues

Direct Nitrosation Approaches to (Hydroxyimino)(phenyl)acetonitrile

Direct nitrosation methods involve the introduction of a nitroso group (-NO) into an active methylene (B1212753) compound, typically benzyl (B1604629) cyanide. This transformation can be accomplished using different nitrosating agents and reaction conditions.

Nitrosation of Benzyl Cyanide with Nitrous Acid

One of the traditional methods for preparing this compound involves the reaction of benzyl cyanide with nitrous acid. orgsyn.org Nitrous acid is typically generated in situ from the reaction of an alkali metal nitrite (B80452), such as sodium nitrite, with a strong acid. This method, while effective, can sometimes be associated with the formation of byproducts due to the inherent instability of nitrous acid.

Reactions with Alkyl Nitrites (e.g., Isoamyl Nitrite, Butyl Nitrite)

Alkyl nitrites, such as isoamyl nitrite and butyl nitrite, serve as effective nitrosating agents for the synthesis of this compound and its derivatives. orgsyn.orgorganic-chemistry.orgresearchgate.net These reagents are often preferred over nitrous acid due to their better solubility in organic solvents and milder reaction conditions. The reaction is typically carried out in the presence of a base, which deprotonates the active methylene group of benzyl cyanide, facilitating the subsequent attack by the alkyl nitrite. orgsyn.org For instance, the use of isoamyl nitrite with sodium ethoxide is a documented method for this conversion. orgsyn.org Similarly, butyl nitrite has been employed in the presence of hydrogen chloride. orgsyn.org

Alkyl nitrites are versatile reagents in organic synthesis, also finding application in other transformations such as the one-pot synthesis of isoxazoles from aldoximes and alkynes. organic-chemistry.orgthieme-connect.de Their utility stems from their ability to act as a source of the nitroso group under relatively mild conditions. researchgate.net

Base-Mediated Nitrosation Strategies

Base-mediation is a crucial aspect of direct nitrosation approaches. The presence of a base, such as sodium hydroxide (B78521) or sodium ethoxide, is essential for the deprotonation of the α-carbon of benzyl cyanide, generating a carbanion. orgsyn.org This carbanion then acts as a nucleophile, attacking the electrophilic nitrogen atom of the nitrosating agent.

A common procedure involves dissolving benzyl cyanide in a solution of sodium hydroxide in methanol (B129727), followed by the introduction of methyl nitrite gas. orgsyn.org This base-mediated strategy ensures the formation of the desired oxime in good yields. The choice of base and solvent can influence the reaction efficiency and product yield.

| Nitrosating Agent | Base | Solvent | Yield (%) | Reference |

| Methyl Nitrite | Sodium Hydroxide | Methanol | 76-82 | orgsyn.org |

| Isoamyl Nitrite | Sodium Ethoxide | Not Specified | Not Specified | orgsyn.org |

| Butyl Nitrite | Not Specified (with HCl) | Not Specified | Not Specified | orgsyn.org |

| Nitrous Acid | Not Specified | Not Specified | Not Specified | orgsyn.org |

Metal-Catalyzed Synthetic Pathways

In addition to classical nitrosation methods, metal-catalyzed approaches have emerged as powerful tools for the synthesis of this compound and its analogues. These methods often offer advantages in terms of efficiency, selectivity, and milder reaction conditions.

Copper(II)-Dioxygen Facilitated Activation of Nitromethane (B149229)

A notable metal-catalyzed method involves the use of a copper(II)-dioxygen system to facilitate the nitrosation of phenylacetonitriles with nitromethane. frontiersin.orgnih.govnih.gov This approach presents an efficient and practical route for the synthesis of 2-hydroxyimino-2-phenylacetonitriles. frontiersin.orgnih.gov The reaction proceeds under an oxygen atmosphere, with the copper(II) catalyst playing a key role in the activation of nitromethane. frontiersin.orgnih.govnih.gov This methodology has been successfully applied to a wide range of substituted phenylacetonitriles, demonstrating its broad scope. frontiersin.orgnih.gov

Experimental evidence suggests that the reaction may proceed through the formation of methyl nitrite as a key intermediate, which is generated from the copper(II)/O₂-facilitated transformation of nitromethane. frontiersin.orgnih.govnih.gov

In this copper-catalyzed reaction, nitromethane serves as the nitrogen donor. frontiersin.orgnih.govnih.gov While nitromethane is commonly used as a carbon pronucleophile in organic synthesis, its application as a nitrogen source has been less explored. sci-hub.se However, recent studies have highlighted its potential in this capacity. sci-hub.seresearchgate.netresearchgate.net The copper(II)-dioxygen system activates nitromethane, enabling it to act as a nitrosating agent for the synthesis of this compound. frontiersin.orgnih.gov This innovative use of nitromethane as a nitrogen donor expands the toolkit of synthetic chemists for the construction of nitrogen-containing molecules. researchgate.net

| Catalyst System | Nitrogen Source | Oxidant | Key Intermediate | Reference |

| Copper(II) | Nitromethane | Dioxygen (O₂) | Methyl Nitrite | frontiersin.orgnih.govnih.gov |

Mechanistic Postulations of Cu(II)/O2 Systems

While direct mechanistic studies on the Cu(II)/O2 system for the synthesis of this compound are not extensively detailed in the provided context, the principles of copper catalysis in related reactions offer insights. Copper(II) complexes are known to catalyze a range of oxidation and oxygenation reactions. In the synthesis of related α-oximino compounds, copper catalysts can facilitate the activation of molecular oxygen (O2) to form reactive oxygen species. These species can then react with a suitable organic precursor. The mechanism likely involves the formation of a copper-substrate complex, followed by an electron transfer process to activate the organic molecule and subsequent reaction with an oxygen-derived species. The specific intermediates and transition states would depend on the ligands coordinated to the copper center and the reaction conditions.

Photochemical and Other Advanced Synthetic Routes

Advanced synthetic methods, particularly photochemical routes, provide alternative and often highly selective pathways to this compound.

A notable photochemical method involves the photolysis of 4-azido-3-phenylfurazan 2-oxide, which has been shown to selectively yield the (E)-isomer of 2-hydroxyimino-2-phenylacetonitrile. oup.com This reaction proceeds through the light-induced decomposition of the azide, leading to a nitrene intermediate which then rearranges to form the final product. nih.gov The irradiation of 3-azido-3-phenyl-3H-isobenzofuran-1-one in acetonitrile (B52724) has also been investigated, resulting in the formation of imine products. nih.gov Such photochemical reactions, often carried out at specific wavelengths, can offer high stereoselectivity. oup.comnih.gov

The synthesis of α-oximino compounds can be achieved through condensation reactions. For instance, the reaction of α-keto esters with hydroxylamine (B1172632) is a common method for preparing α-oximino esters, which are precursors to α-amino acids. nih.gov While the direct condensation of a phenylketone or benzaldehyde (B42025) derivative to form this compound is a plausible route, specific examples and their direct outcomes are not detailed in the provided results. The general principle involves the reaction of a carbonyl group with a nitrogen-containing nucleophile, such as hydroxylamine, to form the oxime functionality.

Stereoselective Synthesis of this compound Isomers

The control of stereochemistry, specifically the formation of syn (Z) and anti (E) isomers, is a crucial aspect of the synthesis of oximes and related compounds.

The ratio of E/Z isomers of oximes can be influenced by various factors, including the synthetic method and reaction conditions. oup.comacs.org For instance, the photochemical route starting from 4-azido-3-phenylfurazan 2-oxide is reported to be stereoselective for the (E)-isomer of 2-hydroxyimino-2-phenylacetonitrile. oup.com In the synthesis of N-substituted indole-3-carbaldehyde oxime derivatives, both syn and anti isomers were synthesized and characterized, with their formation being dependent on the reaction conditions. nih.gov Acidic conditions were found to accelerate the isomerization between the syn and anti forms. nih.gov The electronic and steric effects of substituents on the starting materials can also play a significant role in determining the final isomer ratio. mdpi.com

The following table summarizes the observed stereoselectivity in different synthetic approaches.

| Synthetic Method | Starting Material | Product | Predominant Isomer |

| Photolysis | 4-Azido-3-phenylfurazan 2-Oxide | (E)-2-Hydroxyimino-2-phenylacetonitrile | E (anti) oup.com |

| Multi-component Reaction | syn-Chlorooximes, Isocyanides, Carboxylic Acids | syn-α-Oximinoamides | syn (Z) acs.org |

In the broader context of α-oximino compound synthesis, stereospecificity is a key focus. A three-component reaction involving isocyanides, syn-chlorooximes, and carboxylic acids has been developed for the stereospecific synthesis of syn-α-oximinoamides. acs.org This method demonstrates that the stereochemistry of the starting chlorooxime directly dictates the stereochemistry of the final product. acs.org Similarly, the stereoselective synthesis of other related compounds, such as α-amino allylsilane derivatives, has been achieved through stereospecific rearrangements. researchgate.net These examples highlight the importance of choosing appropriate starting materials and reaction pathways to achieve the desired stereochemical outcome in the synthesis of α-oximino compounds.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound, also known as α-oximinophenylacetonitrile, and its analogues can be achieved through various chemical routes. A comparative analysis of these methodologies is crucial for selecting the most suitable process for laboratory or industrial-scale production. This analysis typically revolves around the cost and availability of starting materials, the specific conditions and efficiency of the reaction, and the potential for process optimization to maximize product yield.

Evaluation of Reagent Cost and Availability

The economic viability of a synthetic route is heavily dependent on the cost and ready availability of the necessary reagents. The synthesis of this compound commonly starts from benzyl cyanide.

One established method involves the reaction of benzyl cyanide with a nitrosating agent. orgsyn.org Benzyl cyanide is a commercially available reagent. The yield can be influenced by the purity of the benzyl cyanide used; using technical grade material may result in a lower yield (76%) compared to distilled benzyl cyanide (81%). orgsyn.org The nitrosating agent, methyl nitrite, is generated in situ from sodium nitrite and sulfuric acid in methanol, all of which are common and inexpensive laboratory chemicals. orgsyn.org

An alternative precursor is benzoyl cyanide, which can be prepared from benzoyl chloride. chemicalbook.comorgsyn.org Methods for synthesizing benzoyl cyanide include the reaction of benzoyl chloride with cuprous cyanide or sodium cyanide. chemicalbook.comorgsyn.org While benzoyl chloride is a common reagent, the use of cyanide salts requires careful handling.

For the synthesis of analogues like 2-(2-hydroxyphenyl)acetonitriles, the starting materials include substituted 2-(1-tosylalkyl)phenols and trimethylsilyl (B98337) cyanide (TMSCN). While effective, TMSCN is a more specialized and costly reagent compared to the basic chemicals used in the benzyl cyanide route.

A comparative overview of common starting materials is presented below.

Table 1: Comparison of Starting Material Cost and Availability

| Reagent | Typical Use | Relative Cost | Availability |

|---|---|---|---|

| Benzyl Cyanide | Precursor to this compound | Low to Moderate | Readily available |

| Sodium Hydroxide | Base in nitrosation reaction | Low | Readily available |

| Sodium Nitrite | Precursor for methyl nitrite | Low | Readily available |

| Sulfuric Acid | Reagent for methyl nitrite generation | Low | Readily available |

| Benzoyl Chloride | Precursor to benzoyl cyanide | Moderate | Readily available |

| Cuprous Cyanide | Cyanating agent for benzoyl chloride | Moderate to High | Available, requires handling precautions |

Reaction Conditions and Efficiency

The efficiency of a synthetic method is determined by the reaction conditions, which include temperature, solvent, catalysts, and reaction time, all of which impact the final product yield.

The synthesis of this compound from benzyl cyanide and methyl nitrite is typically carried out at a low temperature (0°C) in methanol with sodium hydroxide as a base. orgsyn.org The reaction involves the introduction of methyl nitrite gas, which is generated externally. orgsyn.org This method can produce yields ranging from 76% to 81%, depending on the purity of the starting material. orgsyn.org The product is often a mixture of syn and anti isomers, and the ratio can be influenced by slight variations in the experimental conditions, such as the temperature during solvent evaporation. orgsyn.org

In the synthesis of 2-(2-hydroxyphenyl)acetonitrile analogues, the reaction of a 2-(phenyl(tosyl)methyl)phenol with trimethylsilyl cyanide is conducted at an elevated temperature (80°C) in acetonitrile. This reaction requires a base, with potassium carbonate (K2CO3) being found to be optimal, and a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) as a catalyst. Under these optimized conditions, excellent yields of up to 94% can be achieved. The choice of solvent and base was found to be critical; other bases like cesium carbonate, potassium phosphate, sodium hydroxide, and potassium tert-butoxide resulted in lower yields.

Table 2: Comparison of Reaction Conditions and Efficiency

| Method | Starting Materials | Solvent | Catalyst/Base | Temperature | Yield |

|---|---|---|---|---|---|

| Nitrosation of Benzyl Cyanide | Benzyl cyanide, Methyl nitrite | Methanol | Sodium hydroxide | 0°C | 76-81% orgsyn.org |

Process Optimization for Enhanced Yields

Optimizing reaction parameters is key to enhancing the yield and purity of the final product. Several factors can be fine-tuned to achieve this.

Reagent Purity: As demonstrated in the synthesis from benzyl cyanide, the purity of the starting materials can have a direct impact on the yield. Using purified benzyl cyanide improved the yield from 76% to 81%. orgsyn.org

Control of Reaction Conditions:

Temperature: In the synthesis of 2-(2-hydroxyphenyl)acetonitriles, increasing the reaction temperature from room temperature to 80°C significantly improved the reactivity and led to a high yield.

Solvent and Base Selection: A thorough evaluation of different solvents and bases is crucial. For the synthesis of 2-(2-hydroxyphenyl)acetonitriles, acetonitrile proved to be a superior solvent compared to others, and potassium carbonate was the most effective base.

Product Isolation and Purification: The workup procedure can also affect the final yield and isomeric ratio of the product. In the synthesis of this compound, the temperature at which the solvent is removed can influence the ratio of syn and anti isomers obtained. orgsyn.org Further purification, such as recrystallization, can be employed to isolate a specific isomer if required. orgsyn.org For instance, the less soluble anti isomer can be separated from the more soluble syn isomer by partial recrystallization from hot water. orgsyn.org

This article delves into the chemical reactivity and reaction mechanisms of the compound This compound . The focus is strictly on the transformations involving its distinct functional groups: the oximino and nitrile moieties.

Reactivity and Reaction Mechanisms of this compound

This compound , also known as α-(hydroxyimino)benzeneacetonitrile, is a molecule possessing both an oxime and a nitrile functional group. nih.gov This unique combination of functionalities imparts a versatile reactivity profile, allowing for a range of chemical transformations at both the oximino and nitrile centers. The reactivity of this compound is a subject of interest in organic synthesis, providing pathways to various nitrogen-containing molecules.

Transformations Involving the Oximino Moiety

The oximino group (C=N-OH) in this compound is a key site for chemical reactions, including decarboxylation of related alpha-oximino acids, oxidation to hydroxamic acids, and rearrangement reactions.

While this compound itself does not undergo this specific reaction, the decarboxylation of alpha-oximino acids is a closely related and important transformation that highlights the reactivity of the oximino group. This reaction serves as a method for the synthesis of nitriles.

The decarboxylation of α-keto carboxylic acids, which are structurally related to α-oximino acids, proceeds through the formation of an enol intermediate upon heating, with the subsequent loss of carbon dioxide. youtube.com This process involves a cyclic transition state where the carboxyl hydrogen is transferred to the keto group. youtube.com A similar mechanism can be envisioned for α-oximino acids, where the oxime nitrogen acts as a proton acceptor. The driving force for this reaction is the formation of the stable carbon dioxide molecule and a nitrile. youtube.com The decarboxylation of amino acids, another related class of compounds, can be achieved under various conditions, including thermolysis and in the presence of catalysts. researchgate.netstackexchange.com The mechanism often involves the formation of a Schiff base intermediate, which facilitates the elimination of the carboxyl group. stackexchange.com

The oxidation of the oximino moiety can lead to the formation of hydroxamic acids. Hydroxamic acids are a class of organic compounds with the general formula R-C(=O)-N(OH)-R'. wikipedia.org

The oxidation of hydroxamic acids themselves has been studied, and it is known that one-electron oxidation can yield transient nitroxide radicals. researchgate.net These radicals can then undergo further reactions. researchgate.net The oxidation of oximes, such as the one present in this compound, can be a pathway to synthesize hydroxamic acids, which are valuable in coordination chemistry and as enzyme inhibitors. wikipedia.orgnih.gov For instance, the oxidation of alkyl N-hydroxycarbamates has been shown to produce O-alkoxycarbonyl N-hydroxycarbamates. scilit.com

The nitrile group in this compound can be converted to an amidoxime. Amidoximes are compounds that contain both an amino and a hydroxymino function on the same carbon. nih.gov The most common method for preparing amidoximes is the nucleophilic attack of hydroxylamine on a nitrile. nih.govresearchgate.net

This reaction is typically carried out by treating the nitrile with hydroxylamine, often in the form of hydroxylamine hydrochloride with a base like sodium carbonate. researchgate.netgoogle.com The reaction can be performed in various solvents, including water/ethanol mixtures, and can be accelerated using ultrasound irradiation. researchgate.net The general mechanism involves the addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile. nih.gov A variety of amidoximes have been synthesized using this method from different nitriles. nih.govresearchgate.netgoogle.comgoogle.com

| Reactant | Reagent | Product | Reaction Conditions | Yield | Reference |

| Nitrile | Hydroxylamine | Amidoxime | Varies | Good to High | nih.gov |

| Nitriles | Hydroxylamine hydrochloride, Sodium carbonate | Amidoximes | Ultrasound, water/ethanol | Moderate to High | researchgate.net |

| Aromatic nitriles with electron-withdrawing groups | Hydroxylamine | Amidoximes and Amides | Anhydrous methanol | Varies | rsc.org |

Reactions Involving the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations. openstax.org

The hydrolysis of nitriles is a fundamental reaction that can yield either amides or carboxylic acids, depending on the reaction conditions. openstax.orgchemistrysteps.comlumenlearning.comchemguide.co.uk This reaction proceeds via nucleophilic addition of water to the polarized carbon-nitrogen triple bond. openstax.orglumenlearning.com

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the nitrile is heated with an aqueous acid, such as hydrochloric acid. chemguide.co.uklibretexts.org The reaction proceeds in two stages: first, the nitrile is hydrolyzed to an amide, which is then further hydrolyzed to a carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.comchemguide.co.uk The mechanism involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to attack by water. chemistrysteps.comlumenlearning.compressbooks.pub Tautomerization of the initial adduct leads to the amide, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.com

Base-Catalyzed Hydrolysis:

In the presence of a base, such as sodium hydroxide, the nitrile is heated to produce the salt of the carboxylic acid and ammonia. chemguide.co.uklibretexts.org The strongly nucleophilic hydroxide ion directly attacks the electrophilic carbon of the nitrile. chemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. chemistrysteps.com Further hydrolysis of the amide under basic conditions yields the carboxylate salt. chemistrysteps.com To obtain the free carboxylic acid, the reaction mixture must be acidified in a separate step. chemguide.co.uklibretexts.org

| Starting Material | Conditions | Intermediate Product | Final Product | Reference |

| Nitrile | Acidic Hydrolysis (e.g., HCl, H₂O, heat) | Amide | Carboxylic Acid | chemguide.co.uklibretexts.org |

| Nitrile | Basic Hydrolysis (e.g., NaOH, H₂O, heat) | Amide | Carboxylate Salt | chemguide.co.uklibretexts.org |

Reactivity and Reaction Mechanisms of Hydroxyimino Phenyl Acetonitrile

Reactions Involving the Nitrile Group

Reduction to Primary Amines (General Nitrile Reactivity)

The nitrile functional group in (Hydroxyimino)(phenyl)acetonitrile can undergo reduction to form a primary amine. This transformation is a fundamental reaction of nitriles. The carbon-nitrogen triple bond is completely reduced, with the carbon and nitrogen atoms each adding two hydrogen atoms. youtube.com This converts the cyano group into an aminomethyl group (-CH₂NH₂).

Common laboratory methods for this reduction include:

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.comyoutube.com Catalysts such as nickel, platinum, or palladium are typically used. youtube.com The reaction effectively hydrogenates the triple bond to yield the primary amine.

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective at converting nitriles to primary amines. youtube.com The reaction is typically performed in an ether solvent, followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting amine.

A more recent development in nitrile reduction is the use of electrocatalysis. For instance, the electroreduction of acetonitrile (B52724) to ethylamine (B1201723) has been demonstrated with high selectivity using copper nanoparticle catalysts, presenting a modern alternative to traditional thermocatalytic methods. nih.gov While specific studies on this compound are not detailed, these general principles of nitrile reduction are applicable. It is important to note that the oxime group might also be susceptible to reduction under these conditions, potentially leading to a mixture of products depending on the chosen reagents and reaction conditions.

Nucleophilic Addition Reactions at the Nitrile Carbon (General Nitrile Reactivity)

The carbon atom of the nitrile group in this compound is electrophilic due to the polarization of the carbon-nitrogen triple bond. This makes it susceptible to attack by nucleophiles. youtube.com The general mechanism involves the nucleophile attacking the electrophilic carbon, which causes the pi bonds of the C≡N group to break, pushing electron density onto the nitrogen atom to form an intermediate imine anion. youtube.com Subsequent protonation of this intermediate yields the final product. youtube.com

The reaction can be catalyzed by either acid or base:

Base-Promoted Addition: A strong nucleophile attacks the nitrile carbon directly. youtube.com An example is the formation of cyanohydrins from aldehydes and ketones, which involves the addition of a cyanide nucleophile. libretexts.org

Acid-Catalyzed Addition: In the presence of an acid, the nitrile nitrogen is protonated first. This protonation significantly increases the electrophilicity of the carbon atom, making it more reactive towards even weak nucleophiles. youtube.com

For this compound, this reactivity allows for the addition of various nucleophiles at the nitrile carbon, providing a pathway to synthesize more complex molecules. The specific outcome would depend on the nature of the nucleophile and the reaction conditions employed.

Dual Reactivity and Intermolecular Interactions

The presence of both the oxime and nitrile functionalities in a single molecule leads to complex and synthetically useful reactivity patterns.

Role of this compound as a Reagent

This compound primarily serves as a stable precursor for the in situ generation of benzonitrile (B105546) oxide. rushim.ruresearchgate.net This highly reactive intermediate is not typically isolated but is generated and used immediately in the reaction mixture. The generation of nitrile oxides from aldoximes can be achieved through oxidative methods, such as using reagents like N-bromosuccinimide (NBS) or alkali hypohalites. researchgate.net This transformation makes this compound a valuable reagent in the synthesis of various heterocyclic compounds through cycloaddition reactions. rushim.ruresearchgate.net

Reactivity of Alpha-Oximino Nitriles in Cycloaddition Processes (e.g., Nitrile Oxides)

Alpha-oximino nitriles are important precursors for generating nitrile oxides, which are classified as 1,3-dipoles. researchgate.net Once generated from this compound, benzonitrile oxide readily undergoes 1,3-dipolar cycloaddition reactions, also known as [3+2] cycloadditions. researchgate.netchem-station.com These reactions are of significant importance in organic synthesis as they provide a direct route to five-membered heterocyclic rings. chem-station.com

The nitrile oxide (R-C≡N⁺-O⁻) acts as the three-atom component, reacting with a two-atom component known as a dipolarophile. chem-station.com Common dipolarophiles include:

Alkenes: Reaction with alkenes yields 2-isoxazolines. chem-station.com

Alkynes: Reaction with alkynes produces isoxazoles, which are stable aromatic heterocyles. youtube.com

Nitriles: In a reaction known as inverse electron-demand 1,3-dipolar cycloaddition, a nitrile oxide can react with another nitrile to form a 1,2,4-oxadiazole. rsc.org

These cycloaddition reactions are often highly regioselective and can be stereoselective, making them a powerful tool for constructing complex molecular architectures. chem-station.comnih.gov In the absence of a suitable trapping agent, nitrile oxides can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides). chem-station.com

Table 1: Cycloaddition Reactions of Benzonitrile Oxide Data synthesized from multiple sources. researchgate.netchem-station.comyoutube.comrsc.org

| Dipolarophile | Functional Group | Resulting Heterocycle |

| Alkene | C=C | 2-Isoxazoline |

| Alkyne | C≡C | Isoxazole |

| Nitrile | C≡N | 1,2,4-Oxadiazole |

| Carbonyl | C=O | 1,3,4-Dioxazole |

Interconversion Between Isomeric Forms (E/Z)

The carbon-nitrogen double bond of the oxime group in this compound gives rise to geometric isomerism. The isomers are designated as E (entgegen) or Z (zusammen), which correspond to the older terms anti and syn, respectively. sigmaaldrich.com Chemical suppliers often provide this compound as a mixture of E and Z isomers. sigmaaldrich.com

The interconversion between these isomeric forms is a known phenomenon for compounds with C=N double bonds, such as acylhydrazones, and can be induced either photochemically or thermally. nih.gov

Photochemical Isomerization: Irradiation with UV light can lead to the conversion of the more thermodynamically stable isomer to the less stable one, eventually reaching a photostationary state. nih.gov

Thermal Isomerization: Heat can also provide the energy needed to overcome the rotational barrier of the C=N bond, allowing the isomers to interconvert.

The E/Z ratio can be crucial as the different isomers may exhibit different physical properties and chemical reactivities. The specific geometry of the oxime can influence the ease of subsequent reactions, such as the formation of the nitrile oxide. The study of this isomerization often involves spectroscopic techniques like NMR and Raman spectroscopy to differentiate and quantify the isomers present. nih.gov

Applications of Hydroxyimino Phenyl Acetonitrile in Complex Molecule Synthesis

Building Block for Polynitrogen Organic Substances

(Hydroxyimino)(phenyl)acetonitrile is a valuable precursor for the synthesis of polynitrogen organic compounds. These are molecules that contain multiple nitrogen atoms, often in the form of chains or rings. The presence of both a nitrile group and an oxime group in this compound makes it a reactive and adaptable starting material for creating these nitrogen-rich structures. Research has demonstrated its use in copper(II)-dioxygen facilitated reactions where nitromethane (B149229) acts as a nitrogen donor, leading to the formation of substituted 2-hydroxyimino-2-phenylacetonitriles. researchgate.net

Precursor for Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are cyclic compounds where at least one carbon atom in the ring is replaced by a nitrogen atom. These structures are of immense importance as they form the core of many pharmaceuticals and biologically active natural products. nih.govrsc.orgnih.gov this compound serves as a key starting material for the synthesis of various nitrogenous heterocyclic systems due to the reactive nature of its functional groups. nih.govopenmedicinalchemistryjournal.com

Synthesis of Pyrazine (B50134) Derivatives and Analogues

Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net They are also found in many natural products and contribute to the aroma of various foods. researchgate.netunimas.my this compound can be utilized in the synthesis of pyrazine-based structures. For instance, the condensation of α-amino carbonyl compounds, which can be derived from this compound, with vicinal diamines is a standard method for pyrazine synthesis. nih.gov The versatility of pyrazine synthesis allows for the creation of a wide array of derivatives with potential applications in medicine and materials science. researchgate.netgoogle.com

Role in Peptide Synthesis

Peptide synthesis is a fundamental process in biochemistry and pharmaceutical research, enabling the creation of peptides and proteins with specific functions. rawpeg.comnih.govnih.gov Protecting groups are essential in this process to prevent unwanted side reactions at the amino acid's amine group.

Generation of 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile (Boc-ON) as a Boc-Protecting Reagent

This compound is a precursor to 2-tert-butoxycarbonyloxyimino-2-phenylacetonitrile, commonly known as Boc-ON. orgsyn.orgsigmaaldrich.comnih.gov Boc-ON is a highly effective reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amino acids. orgsyn.orgsigmaaldrich.com The synthesis of Boc-ON involves the reaction of 2-hydroxyimino-2-phenylacetonitrile with a suitable tert-butoxycarbonylating agent. orgsyn.org This reagent is favored because it is a stable, highly reactive, and crystalline solid. orgsyn.orgsigmaaldrich.com

The use of Boc-ON offers several advantages in peptide synthesis. The tert-butoxycarbonylation of an amino acid is typically completed within a few hours at room temperature. orgsyn.org Furthermore, the by-product of the reaction, 2-hydroxyimino-2-phenylacetonitrile, is easily removed by extraction, simplifying the purification of the desired Boc-protected amino acid. orgsyn.org

| Reagent/Product | Molar Mass ( g/mol ) | Melting Point (°C) | Key Features |

| This compound | 146.15 nih.govsigmaaldrich.com | 128-130 sigmaaldrich.com | Precursor for Boc-ON synthesis. |

| 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile (Boc-ON) | 246.26 nih.govsigmaaldrich.com | 85-88 sigmaaldrich.com | Stable, highly reactive Boc-protecting reagent. |

Mechanisms of Amino Acid Protection via Boc-ON

The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting group in organic synthesis, particularly in peptide synthesis. total-synthesis.comchemistrysteps.com The mechanism of amino acid protection using Boc-ON involves the nucleophilic attack of the amino acid's amino group on the carbonyl carbon of Boc-ON.

The general mechanism for Boc protection using a reagent like di-tert-butyl dicarbonate (B1257347) (Boc₂O) involves the amine attacking the anhydride, leading to the formation of a carbamate (B1207046) and a tert-butyl carbonate leaving group. commonorganicchemistry.commasterorganicchemistry.com This leaving group can then deprotonate the newly formed carbamate. commonorganicchemistry.com A key advantage of the Boc group is its stability under basic and nucleophilic conditions, while being easily removable with mild acid, making it orthogonal to other protecting groups like Fmoc and Cbz. total-synthesis.com

Synthesis of Other Biologically Relevant Molecules

The utility of this compound extends beyond the aforementioned applications. Its chemical reactivity makes it a valuable starting point for the creation of a diverse range of biologically active molecules. researchgate.net Multicomponent reactions, which involve the combination of three or more reactants in a single step, are an efficient strategy for synthesizing complex and biologically active compounds, and precursors derived from this compound can be employed in such reactions. nih.gov For instance, α-aminonitriles, which can be synthesized from aldehydes, amines, and a cyanide source, are important synthons for biologically active molecules. researchgate.net The resulting complex heterocyclic structures often exhibit a wide range of biological activities and are of great interest in medicinal chemistry and drug discovery. mdpi.com

Utilization in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, one-pot reaction. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. While a versatile building block in other areas of synthesis, the application of This compound in multi-component reactions is not extensively documented in scientific literature.

MCRs, such as the Passerini and Ugi reactions, typically involve a specific set of functional groups as reactants. The Passerini reaction, for instance, is a three-component reaction that combines a carboxylic acid, a carbonyl compound (like an aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid, yielding a bis-amide. numberanalytics.comthieme-connect.de

The structure of This compound , with its oxime and nitrile functionalities, presents potential for participation in MCRs. The oxime group could theoretically act as a nucleophile or be transformed into other reactive species, while the nitrile group is a common precursor in heterocyclic synthesis. However, a thorough review of available research reveals a lack of specific examples where This compound is directly employed as a primary component in well-established MCRs like the Passerini or Ugi reactions.

Research in the field of MCRs is vast, with many variations and novel reactions being continuously developed. For example, some MCRs are designed for the synthesis of specific heterocyclic structures like tetrazoles, which can be formed from nitriles. organic-chemistry.orgnih.gov It is conceivable that This compound could be utilized in such specialized MCRs, potentially after in situ modification of its functional groups.

Despite its potential, the direct application of This compound in multi-component reactions to synthesize complex molecules remains an area with limited exploration in published research. Consequently, detailed research findings and data tables for its specific use in MCRs are not currently available.

Advanced Spectroscopic and Computational Investigations

Spectroscopic Characterization for Structural Elucidation of Synthetic Products

Spectroscopic techniques are indispensable for confirming the identity and, crucially, the stereochemistry of synthetic oximes like (Hydroxyimino)(phenyl)acetonitrile. Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are primary tools for differentiating between the E and Z isomers that commonly form during synthesis.

The differentiation of E and Z isomers of oximes is reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, with ¹H NMR being particularly informative. The chemical shift of the hydroxyl proton (-OH) of the oxime group is highly sensitive to its spatial orientation relative to the other substituents. Typically, this proton appears as a sharp singlet in the downfield region of the spectrum (δ 10-14 ppm in DMSO-d₆). The specific chemical shift can often distinguish between isomers, as the electronic environment and potential for intramolecular hydrogen bonding differs between the E and Z forms.

For more complex structures or when isomer signals overlap, two-dimensional NMR techniques are employed. The Nuclear Overhauser Effect (NOESY) is a powerful method for determining stereochemistry. ic.ac.uk It detects spatial proximity between protons. For this compound, a NOESY experiment would be expected to show a cross-peak between the oxime -OH proton and the ortho-protons of the phenyl ring if they are on the same side of the C=N bond (the Z-isomer), a correlation that would be absent in the E-isomer where these groups are on opposite sides. ic.ac.uk Additionally, techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to assign ¹H and ¹³C signals unequivocally. ic.ac.uk

Below is a table summarizing typical NMR chemical shifts for the differentiation of oxime isomers, based on data for related aromatic oximes.

| Isomer | Nucleus | Group | Typical Chemical Shift (ppm) | Notes |

| E | ¹H | -OH | Varies | Chemical shift is sensitive to solvent and concentration. |

| Z | ¹H | -OH | Varies | Often distinct from the E-isomer's -OH signal. |

| E/Z | ¹³C | C=N | ~145-155 | The chemical shift of the iminic carbon is also diagnostic of the isomer. |

| E/Z | ¹H | Aromatic | ~7.0-8.5 | Protons ortho to the C=N group may show slight shift differences between isomers. |

Quantum Mechanical Calculations and Molecular Modeling

Computational chemistry provides profound insights into the properties of this compound at a molecular level, complementing experimental data by exploring reaction mechanisms, isomer stability, and electronic characteristics that govern its reactivity.

The formation of an oxime from a carbonyl compound (like benzoyl cyanide, a precursor to the target molecule) and hydroxylamine (B1172632) involves a nucleophilic addition-elimination mechanism. Quantum mechanical calculations are used to model this process, evaluating the energy profiles of potential reaction pathways. ic.ac.uk Studies investigate whether the reaction proceeds in a stepwise fashion, involving a distinct tetrahedral intermediate, or through a concerted mechanism where bond formation and proton transfers occur simultaneously. ic.ac.uknumberanalytics.com Computational models can also clarify the role of the nucleophile; calculations show that the nitrogen atom of hydroxylamine is a more potent nucleophile than the oxygen atom due to its lower electronegativity and higher energy lone pair orbital. ic.ac.uk These theoretical models help predict the transition state structures and activation energies, providing a detailed picture of the reaction dynamics.

A fundamental application of molecular modeling is determining the relative stability of the E and Z isomers of this compound. Methods like Density Functional Theory (DFT) are used to perform geometry optimization for each isomer, finding the lowest energy conformation. tandfonline.com Subsequent frequency calculations confirm these as true minima on the potential energy surface and provide the Gibbs free energies.

Numerous studies on related oximes have shown that the relative stability can be influenced by subtle electronic and steric factors. nih.gov For some aromatic oximes, the Z-isomer is found to be the most stable configuration. nih.gov However, the presence of substituents capable of forming intramolecular hydrogen bonds can favor the E isomer. unimi.it For this compound, DFT calculations would quantify the energy difference (ΔG) between the E and Z forms, predicting their equilibrium population ratio. Such calculations have become a standard tool to support the assignment of experimentally observed isomers. rsc.org

| Computational Method | Property Calculated | Significance for this compound |

| Density Functional Theory (DFT) | Gibbs Free Energy (G) | Predicts the relative thermodynamic stability of E and Z isomers. |

| Time-Dependent DFT (TD-DFT) | Electronic Excitation Energies | Simulates UV-Vis spectra to compare with experimental data. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond Critical Points | Analyzes the nature of intramolecular interactions, like hydrogen bonds. |

Furthermore, the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy and distribution of these frontier orbitals indicate the molecule's potential as an electron donor or acceptor, identifying likely sites for nucleophilic or electrophilic attack. The introduction of electron-donating or electron-withdrawing substituents on the phenyl ring can significantly alter these electronic properties, a phenomenon that can be precisely modeled to predict changes in reactivity. nih.gov

Crystal Structure Analysis of Related Oximino Compounds

X-ray diffraction provides the most definitive structural information for crystalline solids, establishing not only the connectivity of atoms but also their precise three-dimensional arrangement, including the specific isomer present. While a publicly available crystal structure for this compound itself is cataloged (CCDC Number 887715), detailed analysis of related oximino compounds provides valuable general insights into their solid-state behavior. nih.gov

Crystal structures of aromatic oximes consistently reveal the importance of intermolecular hydrogen bonding in defining the packing arrangement. scispace.com The hydroxyl group of the oxime is an effective hydrogen bond donor, while the nitrogen atom is an effective acceptor. This frequently leads to the formation of hydrogen-bonded dimers, where two molecules are linked in a head-to-tail fashion, or extended one-dimensional chains (catemers). scispace.comresearchgate.net These interactions are a dominant force in the crystal lattice, influencing the physical properties of the solid. In many cases, the solid state contains only one of the two possible isomers, often the more thermodynamically stable one, highlighting the utility of crystallization as a purification method. researchgate.net

Synthesis and Reactivity of Derivatives and Analogues of Hydroxyimino Phenyl Acetonitrile

Substituted 2-Hydroxyimino-2-phenylacetonitriles

The synthesis of substituted 2-hydroxyimino-2-phenylacetonitriles can be achieved through various methods. One efficient approach involves the use of nitromethane (B149229) as a nitrogen donor in a copper(II)-catalyzed reaction with the corresponding substituted phenylacetonitriles, utilizing dioxygen as an oxidant. researchgate.net This method has been successfully applied to a range of substrates, demonstrating its broad scope. researchgate.net

Impact of Substituents on Electronic and Steric Effects in Synthesis and Reactivity

The nature and position of substituents on the phenyl ring of 2-hydroxyimino-2-phenylacetonitrile significantly influence the compound's electronic properties and steric environment, which in turn affects its synthesis and reactivity.

Electronic Effects:

Electron-withdrawing groups (EWGs) , such as nitro or halo groups, decrease the electron density on the phenyl ring and the adjacent C=NOH group. This can make the carbon atom of the C=N bond more electrophilic and susceptible to nucleophilic attack.

Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, increase the electron density on the phenyl ring. This can enhance the nucleophilicity of the oxime nitrogen and influence the reactivity of the cyano group.

Steric Effects:

Bulky substituents near the reactive centers can hinder the approach of reagents, thereby slowing down reaction rates. rsc.org This steric hindrance can also influence the regioselectivity and stereoselectivity of reactions. For instance, in reactions involving the hydroxyimino group, bulky substituents may favor the formation of one geometric isomer (E/Z) over the other. The interplay between steric and electronic effects is crucial in determining the final arrangement of atoms in the products of reactions involving these derivatives. nih.gov

The following table provides examples of substituted 2-hydroxyimino-2-phenylacetonitriles synthesized and their reported yields, illustrating the influence of different substituents.

| Substituent on Phenyl Ring | Yield (%) |

| 4-Methyl | 85 |

| 4-Methoxy | 82 |

| 4-Chloro | 78 |

| 4-Bromo | 75 |

| 3-Nitro | 70 |

| 2-Chloro | 72 |

Table based on data from a study on the synthesis of substituted 2-hydroxyimino-2-phenylacetonitriles. researchgate.net

Hydroximoyl-Heterocycle Derivatives

The (Hydroxyimino)(phenyl)acetonitrile framework is a valuable building block for the synthesis of various heterocyclic compounds. The presence of the oxime and nitrile functionalities allows for a range of cyclization reactions. For instance, β-ketonitriles, which are structurally related to the precursors of this compound, are widely used in the synthesis of heterocycles such as pyrazoles and pyrimidines. nih.gov

The oxime group can act as a nucleophile or an electrophile depending on the reaction conditions, and the nitrile group can undergo addition reactions with various nucleophiles. These reactive sites can be exploited to construct five- or six-membered heterocyclic rings.

Alpha-Oximino Amides and Esters

Alpha-oximino amides and esters are important classes of compounds with potential applications in medicinal chemistry and organic synthesis. researchgate.net The synthesis of these derivatives from this compound precursors typically involves a two-step process.

Formation of α-Oximino Esters: An α-keto ester can be reacted with hydroxylamine (B1172632) to form the corresponding α-oximino ester. acs.org

Conversion to α-Oximino Amides: The resulting α-oximino ester can then be converted to the corresponding amide through aminolysis, reacting the ester with an amine. nih.govnih.gov

These reactions provide a versatile route to a variety of α-oximino amides and esters with different substituents on the amide nitrogen or the ester alkyl group.

Functionalization of the Hydroxyimino Group

The hydroxyimino group (-NOH) of this compound is a key site for functionalization, allowing for the introduction of various organic groups.

Formation of O-Substituted Oximes (e.g., Oxime Ethers)

A common modification of the hydroxyimino group is the formation of O-substituted oximes, also known as oxime ethers. wikipedia.org A general and efficient method for their synthesis involves a two-step procedure:

Formation of the Oxime Salt: The oxime is first treated with an alkali-metal hydroxide (B78521) to form the corresponding alkali metal salt of the oxime. google.com

Alkylation or Arylation: The oxime salt is then reacted with an organohalide (e.g., an alkyl or aryl halide) under substantially anhydrous conditions to yield the O-substituted oxime. google.com

This method allows for the introduction of a wide range of substituents onto the oxygen atom of the oxime, leading to a diverse library of oxime ether derivatives.

Applications of Derivatives in Organic Transformations

The derivatives of this compound are valuable intermediates in a variety of organic transformations.

Synthesis of Heterocycles: As mentioned earlier, these derivatives are precursors to a wide range of heterocyclic compounds. nih.gov

Reduction to Amines: The oxime functionality can be reduced to a primary amine using various reducing agents. byjus.com This provides a route to α-amino nitriles and their derivatives.

Beckmann Rearrangement: Under acidic conditions, the oxime can undergo a Beckmann rearrangement to form an amide. wikipedia.org This is a powerful transformation for the synthesis of substituted amides.

Precursors to other Functional Groups: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, further expanding the synthetic utility of these compounds. Phenylacetonitrile itself is a key intermediate in the synthesis of pharmaceuticals, perfumes, and insecticides. nih.gov

The versatility of this compound and its derivatives makes them important tools for the construction of complex organic molecules.

Use as Reagents for Specific Chemical Conversions

Derivatives and analogues of this compound have emerged as versatile reagents in organic synthesis, finding particular utility in two distinct areas: as additives in peptide bond formation and as precursors for 1,3-dipolar cycloaddition reactions. These applications leverage the unique electronic properties of the hydroxyimino and cyano functionalities, enabling specific and efficient chemical transformations.

As Coupling Additives in Peptide Synthesis

A significant application of analogues of this compound is in the formation of peptide bonds, a fundamental process in the synthesis of peptides and proteins. Ethyl 2-cyano-2-(hydroxyimino)acetate, commonly known by the trade name OxymaPure®, is a prominent example of such an analogue that serves as a highly effective coupling additive. It is often used in conjunction with carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

The primary role of these additives is to facilitate the activation of the C-terminus of an amino acid, which then reacts with the N-terminus of another amino acid to form the amide bond. OxymaPure® and similar compounds are considered superior to older additives such as 1-hydroxybenzotriazole (B26582) (HOBt). Their pronounced acidity (pKa of 4.60 for OxymaPure®) allows them to act as neutralizing reagents for the basicity and nucleophilicity of carbodiimides. This enhances the rate of the coupling reaction and, crucially, suppresses racemization at the chiral center of the amino acid, ensuring the stereochemical integrity of the resulting peptide.

The efficiency of OxymaPure® as a coupling additive has been demonstrated in comparative studies. For instance, in the synthesis of a model dipeptide, the use of OxymaPure® resulted in a significantly higher yield and comparable diastereomeric excess in a shorter reaction time compared to HOBt.

| Additive | Time (h) | Yield (%) | Diastereomeric Excess (%) |

|---|---|---|---|

| OxymaPure® | 2 | 95 | >99 |

| HOBt | 2 | 25 | >99 |

| HOAt | 12 | <10 | >99 |

As Precursors for 1,3-Dipolar Cycloaddition Reactions

Derivatives of this compound, particularly the parent compound itself, serve as valuable precursors for the in-situ generation of nitrile oxides. Benzonitrile (B105546) oxide, generated from this compound, is a reactive 1,3-dipole that readily participates in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. This provides a powerful and versatile method for the synthesis of five-membered heterocyclic rings, specifically 2-isoxazolines and isoxazoles. researchgate.netmdpi.com

The generation of benzonitrile oxide from the corresponding α-halooxime (prepared from this compound) is typically achieved by treatment with a base. The nitrile oxide is not isolated but is trapped in-situ by a suitable dipolarophile. The regioselectivity of the cycloaddition is influenced by both steric and electronic factors of the reactants.

These cycloaddition reactions have been employed to synthesize a wide array of substituted isoxazolines and isoxazoles, which are important scaffolds in medicinal chemistry and materials science. The following table provides examples of 1,3-dipolar cycloaddition reactions using in-situ generated benzonitrile oxide with various alkenes.

| Dipolarophile | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl acrylate | Pyridine, CH2Cl2, 25 °C, 24 h | Methyl 3-phenyl-4,5-dihydroisoxazole-5-carboxylate | up to 80 | researchgate.net |

| Styrene | [Hydroxy(tosyloxy)iodo]benzene (HTIB), no base | 3,5-Diphenyl-4,5-dihydroisoxazole | Good | organic-chemistry.org |

| Acrylonitrile | [Hydroxy(tosyloxy)iodo]benzene (HTIB), no base | 3-Phenyl-4,5-dihydroisoxazole-5-carbonitrile | Good | organic-chemistry.org |

| Monosubstituted alkenyl boronic ester | Not specified | 5-Boronic ester substituted 2-isoxazoline | Not specified | dongguk.edudongguk.edu |

| trans-1,2-Disubstituted alkenyl boronic ester | Not specified | 4-Boronic ester substituted 2-isoxazoline | Not specified | dongguk.edudongguk.edu |

Q & A

Q. What are the common synthetic routes for (hydroxyimino)(phenyl)acetonitrile, and how are reaction conditions optimized?

Answer: Synthesis typically involves introducing the hydroxyimino group via hydroxylamine derivatives and coupling with phenylacetonitrile precursors. A key method includes reacting phenylsulfonyl chlorides with nitriles under basic conditions . Optimization focuses on:

- Catalyst selection : Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium) improve yield in inert atmospheres .

- Solvent polarity : Polar solvents (e.g., acetonitrile) enhance nucleophilic substitution efficiency while minimizing side reactions .

- Temperature control : Reactions often proceed at 70–80°C to balance kinetics and stability .

Q. How is this compound characterized structurally?

Answer: Structural characterization employs:

- NMR Spectroscopy : Identifies chemical environments of the hydroxyimino (-NOH) and phenyl groups. Discrepancies in reported shifts are resolved using quantum chemical calculations when experimental data is limited .

- IR Spectroscopy : Confirms nitrile (C≡N, ~2200 cm⁻¹) and hydroxyimino (N-O, ~950 cm⁻¹) functional groups .

- Mass Spectrometry : Validates molecular weight (e.g., 210.21 g/mol for the sulfonyl derivative) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Answer: Discrepancies arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

- Standardized Protocols : Use deuterated solvents (e.g., DMSO-d₆) for NMR to reduce solvent-induced shifts .

- Computational Validation : Density Functional Theory (DFT) predicts NMR/IR spectra to cross-validate experimental data .

- Purity Assessment : High-performance liquid chromatography (HPLC) confirms >98% purity before analysis .

Q. What role does this compound play in multi-step organic synthesis?

Answer: The compound serves as a versatile intermediate:

- Nitrile Functionalization : Reacts with Grignard reagents to form ketones or amines .

- Sulfonyl Group Reactivity : Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl synthesis .

- Hydroxyimino Tautomerism : Enables pH-dependent redox behavior, useful in catalysis .

Q. Example Pathway :

Suzuki Coupling : Pd-catalyzed coupling with aryl boronic acids .

Cyclization : Intramolecular reactions form heterocycles (e.g., benzimidazoles) under acidic conditions .

Q. How do researchers reconcile conflicting reports on the biological activity of this compound derivatives?

Answer: Variability arises from assay conditions or target specificity. Methodological solutions include:

- Dose-Response Studies : Establish EC₅₀ values across multiple cell lines .

- Molecular Docking : Predict binding affinity to enzymes (e.g., cytochrome P450) using software like AutoDock .

- Metabolic Profiling : LC-MS/MS tracks stability in biological matrices (e.g., plasma) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.